4-butyl-6-chloro-7-methoxy-2H-chromen-2-one
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Overview
Description
4-butyl-6-chloro-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the specific starting materials would include a butyl-substituted phenol and a chloro-methoxy-substituted β-keto ester. The reaction is usually carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of solid acid catalysts such as zeolites or ion-exchange resins can enhance the efficiency and selectivity of the reaction. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
4-butyl-6-chloro-7-methoxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives to highlight its uniqueness:
7-methoxy-2H-chromen-2-one: Lacks the butyl and chloro substituents, resulting in different biological activities and chemical properties.
6-chloro-2H-chromen-2-one: Lacks the butyl and methoxy substituents, leading to variations in its reactivity and applications.
4-butyl-2H-chromen-2-one:
These comparisons illustrate how the specific substituents on the chromen-2-one core structure influence the compound’s properties and applications.
Properties
IUPAC Name |
4-butyl-6-chloro-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-5-9-6-14(16)18-12-8-13(17-2)11(15)7-10(9)12/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRCDKGVSMTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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